5-Bromo-6-chloropyridine-3-sulfonyl fluoride
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Overview
Description
5-Bromo-6-chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl fluoride typically involves the reaction of 5-bromo-6-chloropyridine with sulfonyl fluoride reagents under specific conditions. The reaction conditions often include the use of a base such as triethylamine and an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-6-chloropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like triethylamine for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
5-Bromo-6-chloropyridine-3-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of certain enzymes, leading to their inhibition . This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-chloropyridine-3-sulfonyl fluoride include other halogenated pyridine derivatives and sulfonyl fluoride-containing compounds. For example:
5-Bromo-6-chloropyridine: Lacks the sulfonyl fluoride group but shares the pyridine ring structure with bromine and chlorine substituents.
6-Chloropyridine-3-sulfonyl fluoride: Similar structure but without the bromine atom.
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKFODLIQLWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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